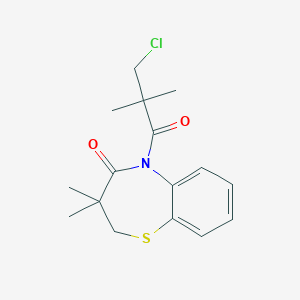
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. It has been studied for its potential use in scientific research due to its unique properties and effects.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. It has also been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in lab experiments is its unique properties and effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties, which make it a useful tool for studying these processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating neurological disorders. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular function. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves a multi-step process. The starting material is 2-aminothiophenol, which is reacted with 3-chloro-2,2-dimethylpropanoyl chloride to form the corresponding amide. This amide is then cyclized with 2,3-dimethylbutyric anhydride to give the final product. The yield of this synthesis method is approximately 60%.
Scientific Research Applications
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C16H20ClNO2S |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H20ClNO2S/c1-15(2,9-17)13(19)18-11-7-5-6-8-12(11)21-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3 |
InChI Key |
OALMRERZYUCMBF-UHFFFAOYSA-N |
SMILES |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
Canonical SMILES |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)